molecular formula C10H9N3 B1611728 (2-Methyl-1H-benzimidazol-1-YL)acetonitrile CAS No. 54980-87-9

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile

Cat. No. B1611728
CAS RN: 54980-87-9
M. Wt: 171.2 g/mol
InChI Key: ZFYCTZWIDBOUPX-UHFFFAOYSA-N
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Description

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile, also known as MBN, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MBN is a derivative of benzimidazole and has a molecular formula of C9H9N3.

Scientific Research Applications

Chemical Synthesis and Modifications

(2-Methyl-1H-benzimidazol-1-yl)acetonitrile has been explored in various synthetic pathways and chemical modifications. For instance, its use in the synthesis of α-benzylthiobenzimidazoleacetonitriles, which further undergo chemoselective reduction, demonstrates its role in creating structurally diverse compounds (Sadhu, Rao, Reddy, & Dubey, 2016). Similarly, its unexpected regiospecific reduction in certain reactions highlights its potential for producing unique chemical structures (Dubey & Prasada Reddy, 2007).

Heterocyclic Compound Formation

This compound is integral in forming various heterocyclic compounds. For instance, its reactions with propiolic esters have led to the formation of methyl 3-trans-(benzimidazol-1-yl)acrylates and other heterocyclic structures (Acheson & Verlander, 1973). These reactions are significant for developing new molecules with potential applications in different fields of chemistry and pharmaceuticals.

Pharmacological Research

In pharmacological research, this compound has been used as a starting material for synthesizing new polynuclear heterocyclic compounds containing benzimidazole derivatives. These synthesized compounds have shown promising antimicrobial activity, demonstrating the compound's utility in developing new antimicrobial agents (Bassyouni et al., 2012).

Complex Molecular Structures

The compound also plays a role in the formation of complex molecular structures. For instance, it has been used in the synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties, contributing to the development of novel chemical entities with potential applications in various fields (Kheder et al., 2014).

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYCTZWIDBOUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588659
Record name (2-Methyl-1H-benzimidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile

CAS RN

54980-87-9
Record name (2-Methyl-1H-benzimidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Hang, DW Fu, Q Ye - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, [Cu(CN)(C10H9N3)]n, was prepared by the solvothermal treatment of CuCN with 2-[2-methyl(1H-benzo[d]imidazol-1-yl)]acetonitrile. The X-ray crystal structure …
Number of citations: 1 scripts.iucr.org
E Łukowska-Chojnacka, P Wińska… - Bioorganic & Medicinal …, 2016 - Elsevier
The efficient method for the synthesis of novel cell permeable inhibitors of protein kinase CK2 with anticancer and proapoptotic activity has been developed. A series of polybrominated …
Number of citations: 44 www.sciencedirect.com
P Wińska, K Skierka, E Łukowska-Chojnacka… - Anticancer …, 2018 - ar.iiarjournals.org
Background/Aim: Protein kinase CK2 was recently identified as a promising therapeutic target for combination therapy. Our study aims to investigate the anticancer effect of a …
Number of citations: 11 ar.iiarjournals.org
P Wińska, Ł Widło, K Skierka, A Krzyśko… - Anticancer …, 2019 - ar.iiarjournals.org
Background/Aim: Recently, we demonstrated the ability of inhibitors of protein kinase 2 (casein kinase II; CK2) to enhance the efficacy of 5-fluorouracil, a thymidylate synthase (TYMS)-…
Number of citations: 10 ar.iiarjournals.org

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